molecular formula C11H15NO B12899496 N-(furan-2-ylmethylene)cyclohexanamine CAS No. 69819-61-0

N-(furan-2-ylmethylene)cyclohexanamine

Cat. No.: B12899496
CAS No.: 69819-61-0
M. Wt: 177.24 g/mol
InChI Key: JJXUIVYSXQTYGH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethylene)cyclohexanamine: is a Schiff base compound formed by the condensation of cyclohexylamine and furfural.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethylene)cyclohexanamine typically involves the condensation reaction between cyclohexylamine and furfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethylene)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethylene)cyclohexanamine involves its ability to form complexes with metal ions through the azomethine nitrogen and furan oxygen atoms. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethylene)aniline
  • N-(furan-2-ylmethylene)benzylamine

Comparison: N-(furan-2-ylmethylene)cyclohexanamine is unique due to its cyclohexylamine moiety, which imparts distinct steric and electronic properties compared to other similar Schiff bases. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

69819-61-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-cyclohexyl-1-(furan-2-yl)methanimine

InChI

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-10H,1-3,5-6H2

InChI Key

JJXUIVYSXQTYGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=CC=CO2

Origin of Product

United States

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